

Mesoxalaldehyde derivatives and analogs

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Compound of Interest

Compound Name: Mesoxalaldehyde

Cat. No.: B15497169

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Chemical Synthesis and Methodologies

The synthesis of **mesoxalaldehyde**-related heterocyclic derivatives often involves multi-step reactions commencing from commercially available starting materials. Key strategies include condensation reactions, cyclizations, and substitutions to build the desired molecular architecture.

Synthesis of Quinoxaline Derivatives

Quinoxaline scaffolds, particularly quinoxaline 1,4-dioxides, are recognized for their broad-spectrum biological activity.^{[1][2]} A common synthetic route involves the reaction of an appropriate benzofuroxan with an enamine or β -dicarbonyl compound. Chalcones also serve as valuable intermediates in the synthesis of certain quinoxaline analogs.^[1] The presence of the N-oxide moieties is often associated with enhanced biological properties.^[1]

Synthesis of Benzoxazole Derivatives

Benzoxazole derivatives are of significant interest due to their activity as kinase inhibitors.^[3] A typical synthesis pathway begins with the reaction of 2-aminophenol derivatives with carbon disulphide and potassium hydroxide in methanol to form 2-mercaptobenzoxazole intermediates.^[3] These intermediates can then be further modified through substitution reactions to yield a library of target compounds.^[3]

Synthesis of Oxoacetamide Derivatives

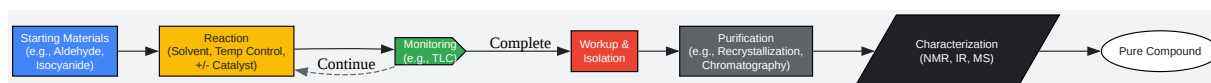
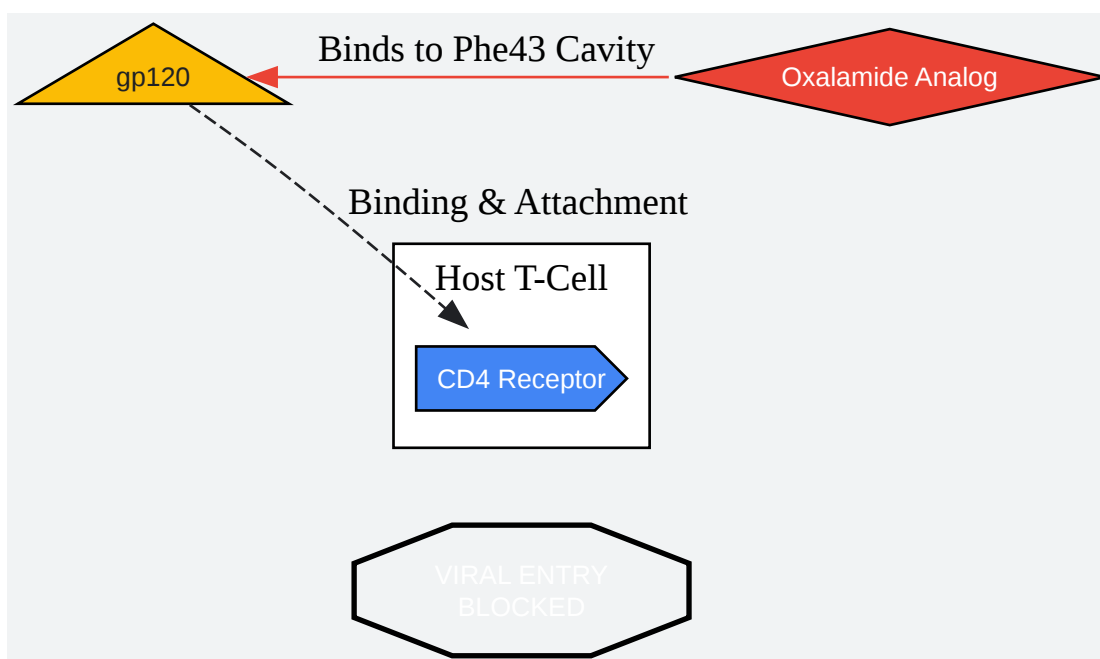
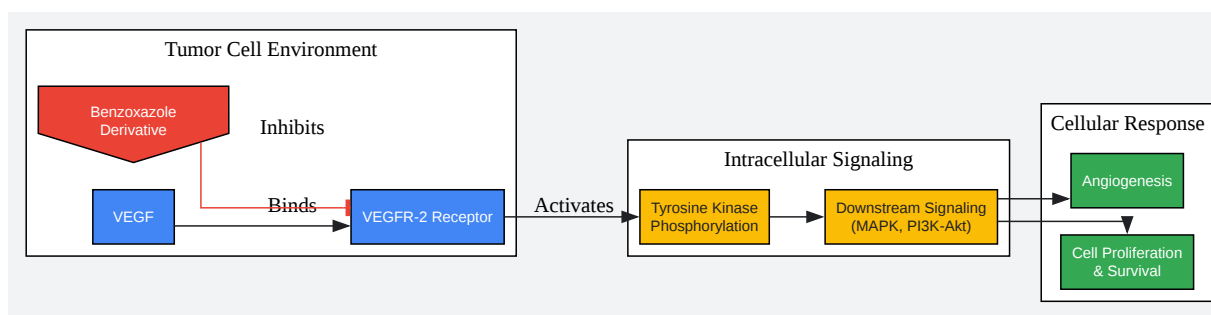
N-substituted α -ketoamides, or oxoacetamides, can be synthesized through a straightforward and efficient process. One reported method involves the direct reaction of salicylaldehyde derivatives with isocyanides in a solvent like dichloromethane (DCM) at room temperature, notably without the need for a catalyst or metal promoter.[4]

Biological Activity and Therapeutic Targets

Derivatives based on these core structures exhibit a wide range of biological activities, making them attractive candidates for drug development in oncology, infectious diseases, and virology.

Anti-Cancer Activity via Kinase Inhibition

Many heterocyclic compounds function by inhibiting key signaling pathways essential for cancer cell proliferation and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase involved in angiogenesis, the process by which tumors form new blood vessels to obtain nutrients.[3] Benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the angiogenesis pathway and representing a significant strategy in cancer therapy.[3]



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